

The Anti-HIV-1 Activity of Lamellarin Alkaloids: A Technical Guide

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Compound of Interest

Compound Name: *Lamellarin E*

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This document provides an in-depth technical overview of the anti-HIV-1 activity of lamellarin alkaloids, a class of marine-derived natural products. While various lamellarins have been investigated, this guide focuses on Lamellarin α 20-sulfate and its derivatives, which have demonstrated the most promising and well-documented inhibitory effects against HIV-1. Lamellarins are polycyclic marine alkaloids, and many exhibit a range of potent biological activities, including cytotoxicity against tumor cells and HIV-1 integrase inhibition.^{[1][2]}

Dual Mechanism of Action Against HIV-1

Initial studies identified Lamellarin α 20-sulfate as a selective inhibitor of HIV-1 integrase.^{[1][3]} However, subsequent research has revealed a dual mechanism of action, with evidence suggesting that its primary mode of action in cell culture may be the inhibition of viral entry.

Inhibition of HIV-1 Integrase

HIV-1 integrase is a critical enzyme essential for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome.^{[1][4]} There is no equivalent enzyme in host cells, making it a safe and attractive therapeutic target.^[1] Lamellarin α 20-sulfate has been shown to inhibit two key catalytic activities of this enzyme:

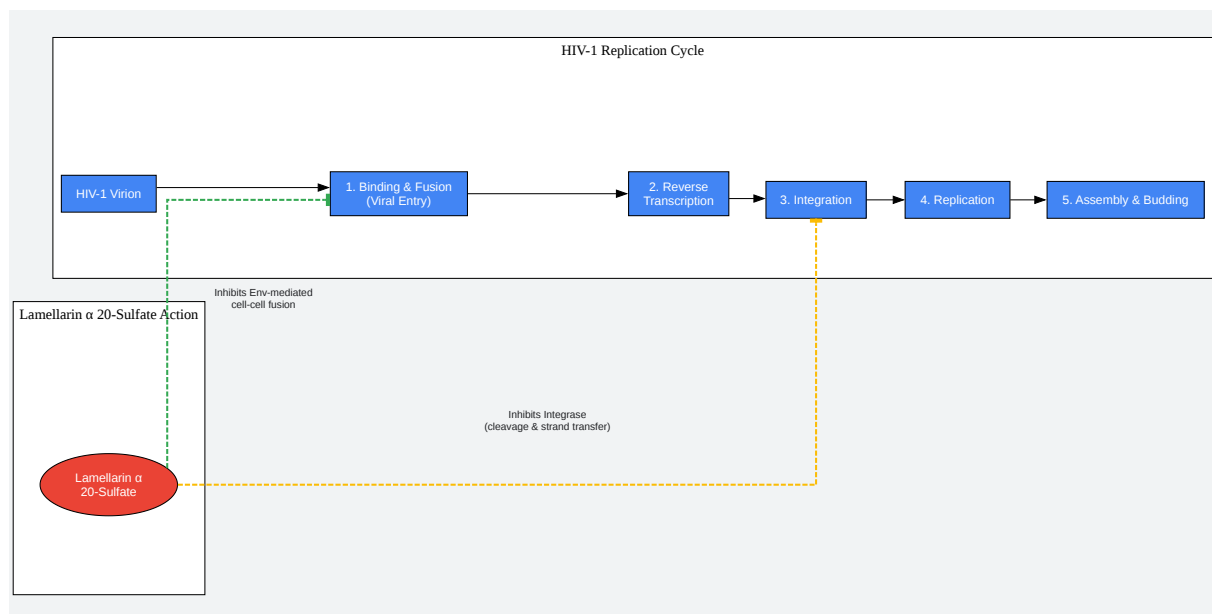
- **Terminal Cleavage:** The initial step where the integrase removes two nucleotides from each 3'-end of the viral DNA.^[2]

- Strand Transfer: The subsequent step where the processed viral DNA is covalently linked to the host DNA.[2]

Interestingly, the inhibition of the isolated integrase catalytic domain is weaker than that of the full-length protein, suggesting that Lamellarin α 20-sulfate may bind to a site composed of multiple integrase domains.[3][4][5] Molecular docking studies suggest that interactions with key residues like Glu92 and π - π stacking with DNA bases are influential for its strand transfer inhibitory activity.[6]

Inhibition of Viral Entry

More recent findings suggest that the primary anti-HIV-1 activity of lamellarin sulfates in cell-based assays is due to the inhibition of an early step in the viral lifecycle.[7] Confocal laser scanning microscopy indicates that these hydrophilic sulfated derivatives are hardly incorporated into the cell.[7] This low cell uptake, coupled with their lack of significant cytotoxicity, points towards an extracellular or cell-surface-level interaction.[2] Experiments have demonstrated that lamellarin sulfates can suppress HIV-1 envelope (Env)-mediated cell-cell fusion, strongly suggesting they interfere with the viral entry process.[7]



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Dual inhibitory mechanism of Lamellarin α 20-Sulfate.

Quantitative Anti-HIV-1 Activity Data

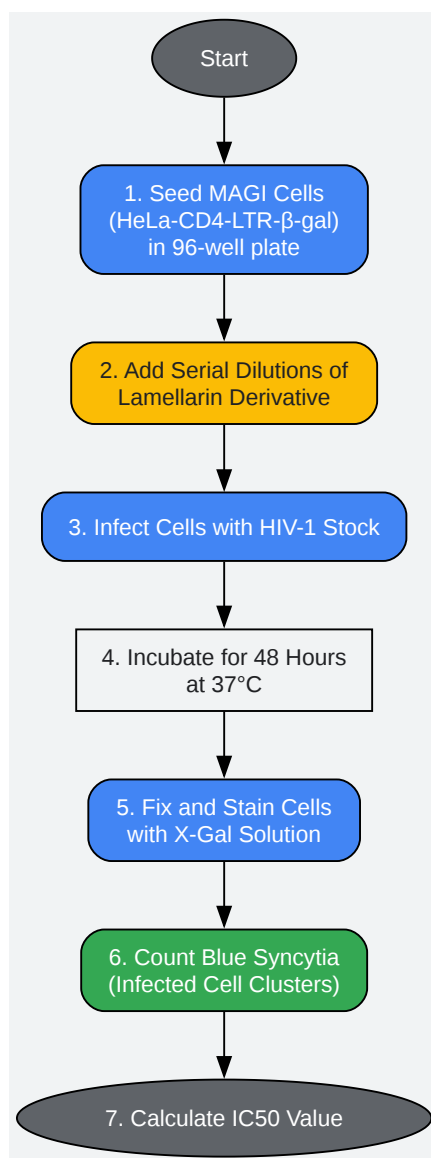
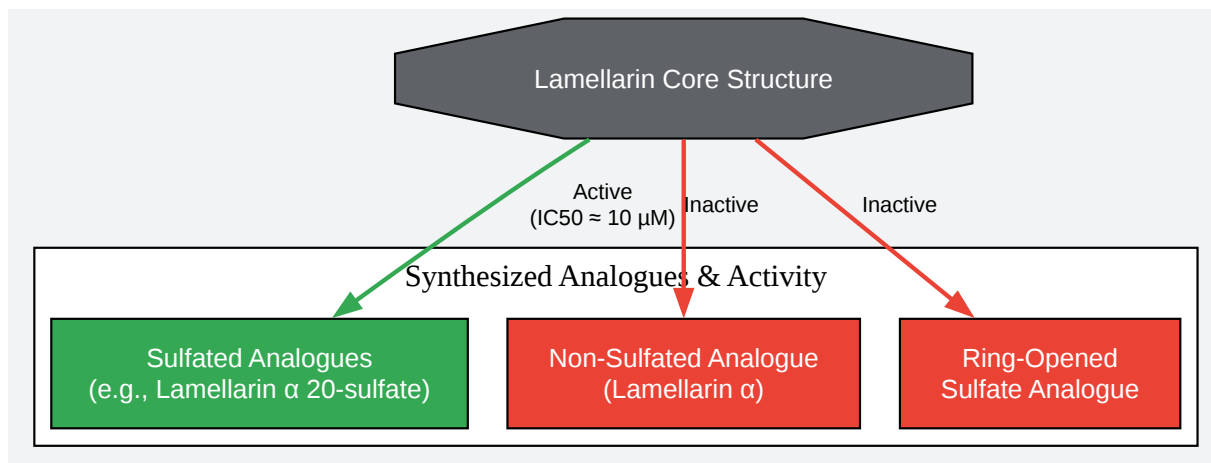
The anti-HIV-1 potency and cytotoxicity of Lamellarin α 20-sulfate and its analogues have been quantified in various assays. A selection of key data is summarized below.

Compound/ Derivative	Target / Assay	IC50 (μM)	Cytotoxicity (LD50/CC50) (μM)	Therapeutic Index (CC50/IC50)	Reference(s))
Lamellarin α 20-Sulfate	HIV-1 Integrase (Terminal Cleavage)	16	-	-	[1][2]
Lamellarin α 20-Sulfate	HIV-1 Integrase (Strand Transfer)	22	-	-	[1][2]
Lamellarin α 20-Sulfate	HIV-1 Replication (MAGI Assay)	8	274 (LD50)	34.25	[1][2][4]
Lamellarin α 20-Sulfate	Provirus Formation (Retroviral Vector)	62	-	-	[4]
Lamellarin α 20-Sulfate	Preintegration Complexes (PICs)	88	-	-	[4]
Lamellarin α Sulfates	HIV-1 Replication (Single Round Assay)	~10	>100 (IC50)	>10	[7]

Structure-Activity Relationships (SAR)

Studies comparing various synthesized lamellarin analogues have elucidated key structural features required for anti-HIV-1 activity.

- **Crucial Role of Sulfation:** The presence of a sulfate group is absolutely required for anti-viral activity. The non-sulfated parent compound, Lamellarin α , is inactive in single-round HIV-1 infection assays.[\[2\]](#)[\[7\]](#)
- **Importance of the Pentacyclic Core:** The rigid, pentacyclic core structure of lamellarin is essential. Ring-opened analogues, even when sulfated, do not exhibit anti-HIV-1 activity.[\[7\]](#)
- **Position of Sulfation:** The precise position and number of sulfate groups on the pentacyclic core do not appear to be critical factors, as various sulfated analogues all exhibit activity within a similar micromolar concentration range.[\[7\]](#)



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